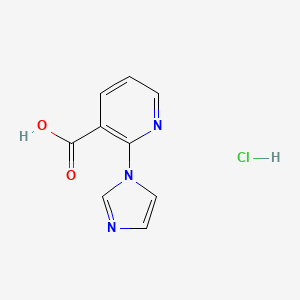

![molecular formula C17H14ClFN4O2S B2514680 (Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamide CAS No. 1331550-51-6](/img/structure/B2514680.png)

(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

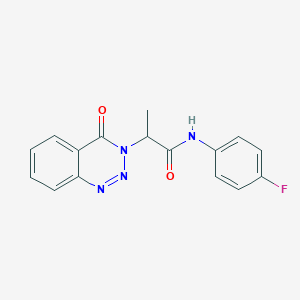

The compound "(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamide" is a complex molecule that appears to be related to the field of organic chemistry and pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us understand the potential characteristics and behaviors of the compound .

Synthesis Analysis

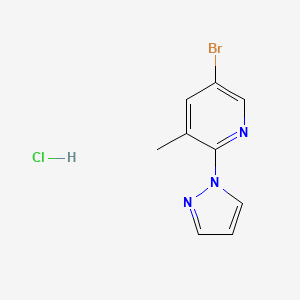

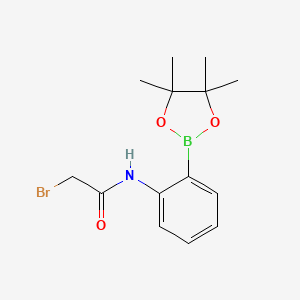

The synthesis of related compounds involves the creation of specific isomers and the formation of certain chemical bonds. For instance, the synthesis of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a modifier of cephalosporin antibiotics, was achieved from a precursor involving a fluoromethoxy group . This suggests that similar synthetic routes could be employed for the target compound, potentially involving the use of amino-thiazolyl groups and cyanoacrylate derivatives as key building blocks.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the stereochemical structure of a thiadiazolyl compound was unambiguously determined, which could imply that the target compound might also exhibit a well-defined stereochemistry that could be elucidated using similar methods . Additionally, the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was characterized, revealing a three-dimensional supramolecular network . This indicates that the target compound may also form specific isomers with distinct three-dimensional arrangements.

Chemical Reactions Analysis

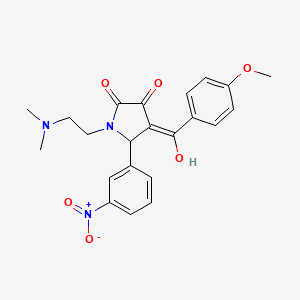

The chemical reactions involving similar compounds are likely to involve the formation and manipulation of isomers, as well as the establishment of noncovalent interactions such as hydrogen bonds and π-π stacking interactions . These interactions are crucial for the stability and self-assembly of the molecules. Therefore, the target compound may also undergo reactions that are influenced by these noncovalent forces, affecting its reactivity and interaction with other molecules.

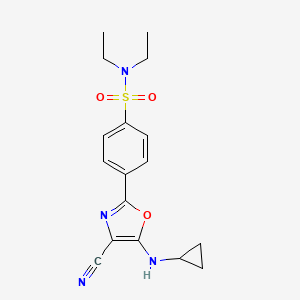

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques, including infrared spectroscopy and nuclear magnetic resonance spectroscopy . These methods provide detailed information about the functional groups present and the electronic environment within the molecule. The target compound, with its complex structure, is likely to exhibit a unique set of physical and chemical properties that could be similarly analyzed to understand its behavior in different environments.

Applications De Recherche Scientifique

Synthesis and Characterization

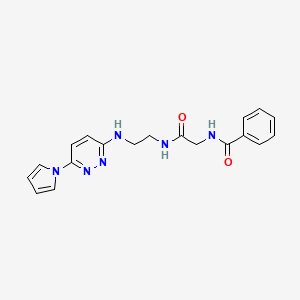

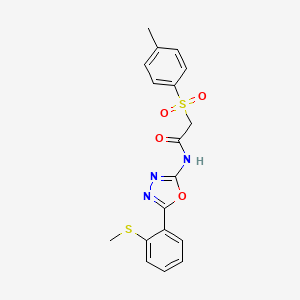

Compounds similar to the requested chemical, specifically those with thiazole cores, have been synthesized for various applications, including the development of new molecules with potential biological activities. For instance, thiazolo[5,4-d]pyrimidines have been investigated for their molluscicidal properties, suggesting potential in controlling schistosomiasis by targeting the intermediate host snails (El-bayouki & Basyouni, 1988).

The structural characterization and synthesis routes of related compounds offer insights into the chemical behaviors and reactions of such molecules. For example, the crystal structure, FT-IR, FT-Raman, and computational study of ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate have been detailed, providing foundational knowledge for understanding the properties of similar compounds (Prasanth et al., 2015).

Biological Applications

Research on derivatives with thiazole and related heterocyclic motifs has shown a range of biological activities. For example, new thiazolo[5,4-d]pyrimidines were synthesized and demonstrated molluscicidal properties, highlighting their potential in biological control applications (El-bayouki & Basyouni, 1988).

A study on pyridine-2(1H)-thione in heterocyclic synthesis explored the synthesis and antimicrobial activity of new thio-substituted compounds, revealing their potential in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Propriétés

IUPAC Name |

(Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN4O2S/c1-3-23(10(2)24)17-22-13(9-26-17)6-11(8-20)16(25)21-12-4-5-15(19)14(18)7-12/h4-7,9H,3H2,1-2H3,(H,21,25)/b11-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPNQODHJVOWFS-WDZFZDKYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=NC(=CS1)C=C(C#N)C(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C1=NC(=CS1)/C=C(/C#N)\C(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2514598.png)

![N-[3-chloro-4-(dimethylamino)phenyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2514600.png)

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B2514604.png)

![2-imino-1-methyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2514608.png)

![4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2514611.png)